

An In-depth Technical Guide to 2-(1-Benzylpiperidin-4-yl)ethanol

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Compound of Interest

Compound Name: 2-(1-Benzylpiperidin-4-yl)ethanol

Cat. No.: B1333407

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This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and available data for **2-(1-Benzylpiperidin-4-yl)ethanol**, a molecule of interest to researchers and professionals in the fields of drug development and chemical synthesis.

Chemical Structure and Identification

2-(1-Benzylpiperidin-4-yl)ethanol is a tertiary amine featuring a piperidine ring N-substituted with a benzyl group and a 2-hydroxyethyl group attached at the 4-position of the piperidine ring.

Molecular Formula: $C_{14}H_{21}NO$ [\[1\]](#)

Chemical Structure:

Figure 1: Chemical structure of **2-(1-Benzylpiperidin-4-yl)ethanol**.

Identifiers:

- IUPAC Name: **2-(1-benzylpiperidin-4-yl)ethanol**
- CAS Number: 76876-70-5[\[2\]](#)
- SMILES: OCCC1CCN(CC2=CC=CC=C2)CC1[\[1\]](#)
- InChIKey: FBFPTWSKNJHCGT-UHFFFAOYSA-N[\[1\]](#)

Stereochemistry

A critical analysis of the molecular structure of **2-(1-Benzylpiperidin-4-yl)ethanol** reveals the absence of any chiral centers. The carbon atoms within the piperidine ring and the ethanol side chain are not bonded to four different substituents. Consequently, this molecule is achiral and does not exhibit enantiomerism or diastereomerism.

However, the piperidine ring is conformationally flexible and can exist in various forms, with the chair conformation being the most stable. In the chair conformation, the substituents on the ring can occupy either axial or equatorial positions. The bulky benzyl and 2-hydroxyethyl groups are expected to preferentially occupy the equatorial positions to minimize steric hindrance, leading to a more stable conformational isomer.

Physicochemical Properties

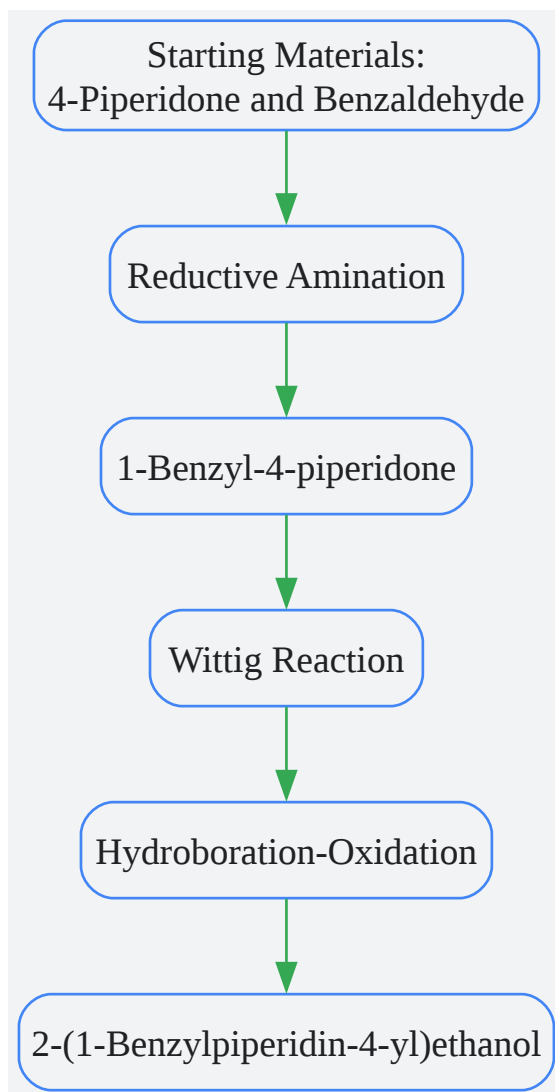
Experimentally determined physicochemical data for **2-(1-Benzylpiperidin-4-yl)ethanol** are not readily available in the cited literature. The following table summarizes predicted properties.

Property	Value	Source
Molecular Weight	219.32 g/mol	--INVALID-LINK--
Monoisotopic Mass	219.16231 Da	PubChem[1]
XlogP (predicted)	2.2	PubChem[1]
Predicted Collision Cross Section ([M+H] ⁺)	152.5 Å ²	PubChem[1]

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of **2-(1-Benzylpiperidin-4-yl)ethanol** is not explicitly described in the surveyed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related N-benzylpiperidine derivatives. A common approach involves the reductive amination of a suitable piperidone precursor.

Hypothetical Synthetic Workflow:



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References

- 1. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. 76876-70-5|2-(1-Benzylpiperidin-4-yl)ethanol|BLD Pharm [bldpharm.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(1-Benzylpiperidin-4-yl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333407#2-1-benzylpiperidin-4-yl-ethanol-structure-and-stereochemistry>]

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